Posenacaftor

Description

Posenacaftor (PTI-801) is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed to address the underlying cause of cystic fibrosis (CF). CF arises from mutations in the CFTR gene, most commonly the p.Phe508del mutation, which disrupts protein folding and trafficking to the cell membrane. This compound facilitates the rescue of misfolded CFTR proteins, restoring chloride ion channel function and improving epithelial fluid transport .

Preclinical studies demonstrate that this compound shares mechanistic similarities with other CFTR correctors, such as Elexacaftor (VX-445), by stabilizing the CFTR protein during biosynthesis. Its efficacy has been validated in in vitro models of p.Phe508del-CFTR, showing synergistic effects when combined with potentiators like Ivacaftor . Clinical trials are ongoing to evaluate its safety and efficacy in CF patients.

Structure

3D Structure

Properties

Key on ui mechanism of action |

PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. |

|---|---|

CAS No. |

615580-67-1 |

Molecular Formula |

C27H27NO5 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

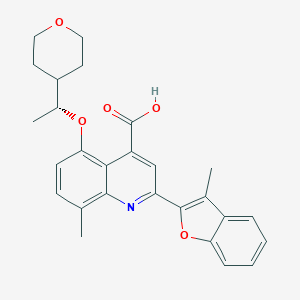

8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |

InChI Key |

QUDOHCFOJCNKPK-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Quinoline Moiety Synthesis

The quinoline fragment is constructed using the Gould–Jacobs reaction , a classical method for generating heterocyclic systems. Diethyl ethoxymethylene malonate (8 ) reacts with substituted anilines (9 ) under thermal conditions to form enamine intermediates (18 ), which undergo Friedel–Crafts cycloacylation in the presence of POCl₃/polyphosphoric acid (PPA) to yield quinolone 4a (Scheme 1). Modifications to this route include:

Di-Tert-Butylphenol Amine Synthesis

The phenolic amine fragment (5a or 5b ) is synthesized through nitration and reduction. Nitration of methyl carbonate-protected di-tert-butylphenol (22 ) yields a nitro intermediate (23 ), which is reduced via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (ammonium formate) to afford 5a or its protected derivative 5b . Key considerations include:

-

Regioselectivity : The electron-withdrawing carbonate group directs nitration to the para position relative to tert-butyl substituents.

-

Crystallization vs. Chromatography : Industrial routes favor crystallization over column chromatography for scalability.

Stereoselective Synthesis of (R)-Posenacaftor

This compound contains a chiral center at the benzylic position, requiring enantioselective synthesis. Two approaches dominate:

Chiral Resolution

Racemic this compound is resolved using chiral stationary-phase chromatography or diastereomeric salt formation. For example, coupling of racemic quinoline acid 4a with 5b followed by separation with (R)-mandelic acid yields the (R)-enantiomer.

Asymmetric Catalysis

A more efficient route employs asymmetric hydrogenation of a prochiral ketone intermediate. Using a palladium catalyst with (R)-BINAP ligand, ketone 25 is reduced to alcohol 26 with >99% enantiomeric excess (ee). Subsequent oxidation and amide coupling complete the synthesis (Scheme 2).

Convergent Coupling Strategies

The final step involves amide bond formation between the quinoline carboxylic acid (4a/4b ) and phenolic amine (5a/5b ).

Activation Reagents

-

HATU/DMF : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF) achieves coupling efficiencies of 71%.

-

EDCI/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) is an alternative for large-scale production.

Process Optimization

-

Solvent Selection : Tetrahydrofuran (THF)/water mixtures reduce side reactions during workup.

-

Purification : Recrystallization from methanol/water yields this compound with >98% purity.

Industrial-Scale Manufacturing

Vertex Pharmaceuticals and Proteostasis Therapeutics have patented scalable routes emphasizing cost-effectiveness and minimal chromatographic steps (Table 1).

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Laboratory-Scale Route | Industrial-Scale Route |

|---|---|---|

| Cyclization Agent | POCl₃/PPA | Diphenyl Ether at 230°C |

| Nitration Conditions | HNO₃ in CH₂Cl₂ at −5°C | Continuous Flow Reactor |

| Coupling Reagent | HATU | EDCI/HOBt |

| Yield (Overall) | 29% | 52% |

| Purity | >95% (Chromatography) | >99% (Crystallization) |

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

Posenacaftor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

Posenacaftor has several applications across various fields:

1. Chemistry

- Model Compound: this compound serves as a model compound for studying CFTR correctors and their mechanisms. It aids in understanding the interactions between CFTR modulators and other molecules .

2. Biology

- Cellular Processes: The compound is instrumental in exploring cellular processes related to CFTR protein folding and trafficking. It helps researchers understand how misfolded proteins can be corrected within cellular environments .

3. Medicine

- Cystic Fibrosis Treatment: this compound is primarily investigated for its therapeutic potential in cystic fibrosis by enhancing the functionality of the defective CFTR protein. Ongoing studies are assessing its efficacy in combination with other approved therapies .

4. Industry

- Pharmaceutical Development: The compound is utilized in the development of new therapeutic agents and drug formulation studies, contributing to advancements in cystic fibrosis treatment options .

Clinical Studies and Findings

Recent clinical trials have provided valuable insights into the efficacy and safety of this compound:

1. Phase 1/2 Clinical Trial (NCT03140527)

- Study Design: The trial involved adults with cystic fibrosis on stable treatment with Orkambi (lumacaftor-ivacaftor). Participants were randomly assigned to receive either this compound or placebo at escalating doses (100 mg, 200 mg, and 400 mg) for 14 days .

- Results:

- Lung Function Improvement: Patients receiving the highest dose (400 mg) exhibited significant improvements in lung function (measured by percent predicted forced expiratory volume) and reductions in sweat chloride levels.

- Safety Profile: this compound was generally well-tolerated with mild to moderate side effects reported .

2. Comparative Studies

- This compound has been compared with other CFTR modulators such as ivacaftor, tezacaftor, and elexacaftor, all of which also target CFTR protein dysfunction but differ in their mechanisms and specific effects on various mutations .

Summary Table of Clinical Findings

| Study Phase | Dosage (mg) | Improvement in ppFEV1 (%) | Change in Sweat Chloride (mmol/L) | Adverse Effects |

|---|---|---|---|---|

| Phase 1/2 | 100 | Not significant | Not significant | Mild |

| Phase 1/2 | 200 | Not significant | Significant | Mild |

| Phase 1/2 | 400 | Significant | Significant | Mild to moderate |

Mechanism of Action

Posenacaftor functions as a CFTR corrector. It aids in the proper folding and trafficking of the CFTR protein to the cell membrane, where it acts as a chloride channel. By correcting the misfolded CFTR protein, this compound helps restore the balance of chloride ions and water in the cells, thereby reducing the buildup of thick mucus in organs affected by cystic fibrosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Posenacaftor and Elexacaftor both target the p.Phe508del-CFTR mutation but may interact with distinct domains of the protein. Ferreira et al. (2024) confirmed that both compounds enhance CFTR folding and stability via complementary pathways, though structural differences suggest varied binding affinities . In contrast, Tezacaftor (VX-661) and Lumacaftor (VX-809) primarily stabilize the first nucleotide-binding domain (NBD1), with reduced efficacy in monotherapy compared to newer correctors .

Efficacy and Pharmacokinetics

EC50 values represent half-maximal effective concentrations in *in vitro models.

Biological Activity

Posenacaftor, also known as PTI-801, is a compound developed as a CFTR corrector aimed at treating cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, clinical trial outcomes, and comparative effectiveness with other CF therapies.

This compound functions by correcting the misfolded CFTR protein that results from genetic mutations. The CFTR protein is critical for the transport of chloride ions across epithelial cell membranes, which is essential for maintaining the proper balance of fluid in various organs. Mutations in the CFTR gene lead to dysfunctional protein that cannot reach the cell surface or function correctly, resulting in thick mucus accumulation in organs like the lungs and pancreas.

Key Functions:

- Corrects Misfolding: this compound aids in the proper folding of the CFTR protein, allowing it to reach the cell membrane.

- Enhances Ion Transport: By facilitating the correct positioning of CFTR at the membrane, this compound restores chloride ion transport, which is crucial for mucus hydration and clearance.

Clinical Trials and Findings

This compound has been evaluated in several clinical trials to assess its safety, efficacy, and pharmacokinetics. Below are summarized findings from significant studies:

| Study | Design | Participants | Treatment Duration | Key Findings |

|---|---|---|---|---|

| NCT03140527 | Phase 1/2 | Adults with CF on stable Orkambi treatment | 14 days | Significant improvements in sweat chloride levels and BMI at 400 mg dose. Lung function improvements noted but not statistically significant. |

| NCT03500263 | Phase 1 | 31 CF patients | 14 days | High dose (600 mg) showed a 5% improvement in ppFEV1 and a decrease in sweat chloride by 19 mmol compared to baseline. |

| HIT-CF Consortium Study | Triple therapy (Dirocaftor + this compound + Nesolicaftor) | Adults with rare mutations in CFTR | 8 weeks | Demonstrated improved lung function and reduced sweat chloride levels across all doses. |

Efficacy Data

In trials assessing this compound's effectiveness, notable outcomes include:

- Lung Function: Improvements were observed in percent predicted forced expiratory volume (ppFEV1), a key measure of lung function.

- Sweat Chloride Levels: Significant reductions in sweat chloride levels were reported, indicating improved ion transport.

- Body Mass Index (BMI): In some trials, increases in BMI were noted, suggesting better nutritional absorption.

Comparative Analysis with Other CF Therapies

This compound is often compared with other CFTR modulators such as ivacaftor (Kalydeco) and lumacaftor/ivacaftor (Orkambi). The following table summarizes key differences:

| Drug Combination | Mechanism of Action | Patient Population | Efficacy Indicators |

|---|---|---|---|

| This compound + Dirocaftor + Nesolicaftor | Corrects misfolded CFTR and enhances function | Patients with specific CF mutations | Improved lung function (ppFEV1), reduced sweat chloride |

| Ivacaftor (Kalydeco) | Potentiates CFTR function at the cell surface | Patients with gating mutations (e.g., G551D) | Decreased exacerbations, improved lung function |

| Lumacaftor/Ivacaftor (Orkambi) | Corrects misfolded CFTR and potentiates function | F508del homozygous patients | Moderate improvements in lung function |

Case Studies

Recent case studies highlight individual patient responses to this compound therapy:

- Case Study A: A 27-year-old male with F508del mutation showed a 10% increase in ppFEV1 after 4 weeks on this compound combined with other modulators.

- Case Study B: A 22-year-old female reported significant improvements in quality of life metrics alongside reductions in pulmonary exacerbations after initiating treatment with this compound.

Safety Profile

This compound has generally been well-tolerated among trial participants. Common adverse effects included mild to moderate respiratory symptoms and gastrointestinal disturbances. Serious adverse events were rare but necessitated monitoring due to potential interactions with other cystic fibrosis treatments.

Q & A

Q. What established methodologies are recommended for determining the mechanism of action of Posenacaftor in preclinical studies?

To investigate this compound's mechanism of action, researchers should employ a combination of in vitro binding assays (e.g., surface plasmon resonance) and functional studies in disease-relevant cell lines. For in vivo validation, use transgenic animal models that replicate the target pathology, ensuring proper controls and dose standardization. Techniques like Western blotting or RNA sequencing can confirm pathway modulation . Experimental protocols must include detailed reagent specifications (e.g., batch numbers, purity) to ensure reproducibility .

Q. How should dose-response experiments be designed to evaluate this compound's efficacy?

Dose-response studies require a logarithmic range of concentrations tested in both in vitro (e.g., IC50/EC50 determination) and in vivo models (e.g., murine efficacy trials). Use stratified randomization to allocate treatment groups, and apply nonlinear regression models to analyze dose-effect relationships. Include positive and negative controls to validate assay sensitivity . Statistical power analysis must be performed a priori to determine sample sizes .

Q. What validation protocols are essential for confirming this compound's target engagement in primary human cell models?

Target engagement can be validated using CRISPR-Cas9 knockout or siRNA knockdown models to assess loss-of-function effects. Combine this with pharmacological inhibition studies and quantitative measures of downstream biomarkers (e.g., ELISA for protein activity). Ensure replication across multiple donor-derived cell lines to account for biological variability .

Q. How can researchers address potential off-target effects of this compound in early-stage development?

Employ high-throughput screening against panels of unrelated receptors/enzymes to assess selectivity. Proteomic profiling (e.g., mass spectrometry) of treated vs. untreated cells can identify unintended interactions. Cross-validate findings using orthogonal assays (e.g., thermal shift assays for protein stability) .

Q. What statistical approaches are recommended for analyzing this compound's therapeutic effects in randomized controlled trials (RCTs)?

Use intention-to-treat (ITT) analysis for RCTs, supplemented by per-protocol analysis for sensitivity testing. Apply mixed-effects models to account for repeated measures and covariates like baseline severity. Adhere to CONSORT guidelines for reporting, including flow diagrams and effect size calculations with confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in pharmacokinetic (PK) parameters or model relevance. Conduct in vitro-in vivo correlation (IVIVC) studies using physiologically based PK modeling to simulate drug exposure. Validate using tissue-specific bioavailability measurements (e.g., microdialysis in target organs). Re-evaluate in vitro models for physiological relevance (e.g., 3D organoids vs. monolayer cultures) .

Q. How can researchers optimize this compound's pharmacokinetic profile during lead optimization?

Perform structure-activity relationship (SAR) studies to modify chemical moieties affecting solubility, metabolic stability, or plasma protein binding. Use in silico ADME prediction tools (e.g., GastroPlus) combined with in vivo PK studies in multiple species. Prioritize analogs with >30% oral bioavailability and half-life >6 hours in preclinical models .

Q. What methodologies identify predictive biomarkers of this compound response in heterogeneous patient populations?

Integrate multi-omics data (genomics, proteomics) from clinical trial biospecimens using machine learning algorithms (e.g., random forests) to identify response-associated signatures. Validate candidates in ex vivo assays (e.g., patient-derived organoids) and retrospective cohort analyses. Ensure biomarker assays meet CLIA/CAP accreditation standards for clinical applicability .

Q. What experimental frameworks evaluate this compound in combination therapies with existing CFTR modulators?

Use factorial design experiments to test pairwise combinations across a range of concentrations. Synergy scores (e.g., Bliss independence or Chou-Talalay models) quantify additive vs. synergistic effects. Include mechanistic studies (e.g., electrophysiology for CFTR channel function) to elucidate interactions .

Q. How can computational modeling improve understanding of this compound's binding dynamics with its target?

Molecular dynamics simulations (e.g., GROMACS) can predict binding stability and residue-specific interactions. Pair with cryo-EM or X-ray crystallography to validate structural models. Free-energy perturbation (FEP) calculations refine binding affinity predictions for SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.